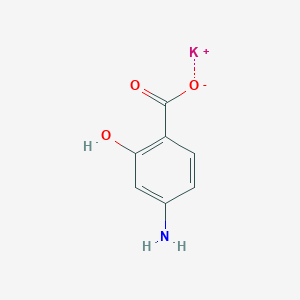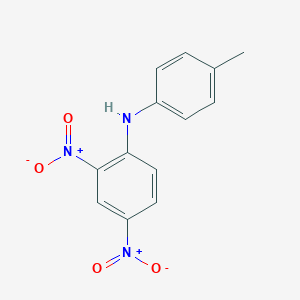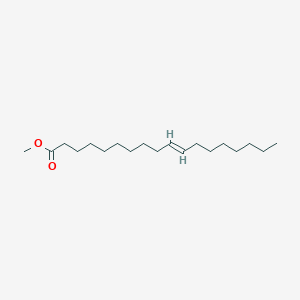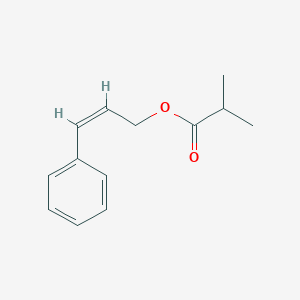
2,5-Dimethyltryptamine
Descripción general
Descripción
2,5-Dimethyltryptamine (2,5-DMT) is a naturally occurring tryptamine found in plants, fungi, and animals. It is also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and is a major component of ayahuasca, a psychoactive plant brew traditionally used in South American shamanic rituals. 2,5-DMT is a powerful psychedelic drug that has been used for centuries, and is gaining increasing attention from the scientific community.
Aplicaciones Científicas De Investigación
Endogenous Role and Potential Therapeutic Uses
2,5-Dimethyltryptamine, a derivative of tryptamine, has been explored for its potential endogenous roles within the human body and various therapeutic applications. Research indicates that tryptamine derivatives, including this compound, may function as neurotransmitters, playing significant roles in the central nervous system (CNS). These compounds are of interest for their potential in treating psychiatric disorders due to their psychoactive properties and effects on serotonin receptors.
A systematic review highlights the therapeutic potential of N,N-Dimethyltryptamine (DMT), emphasizing its psychoactive effects and potential clinical applications. Studies suggest promising results in treating anxiety, depression, and substance dependence, underscoring the need for further research into psychiatric applications (A. Rodrigues et al., 2019; D. Hristova and M. Zhelyazkova-Savova, 2017).
Neuropharmacological Insights
The neuropharmacology of DMT and its derivatives, including this compound, reveals their potential as tools for understanding brain function and treating mental health conditions. These substances are known for producing intense psychedelic effects, suggesting roles in peripheral and CNS processes. Their interaction with the sigma-1 receptor, a key player in cellular protective mechanisms, points to possible applications beyond psychedelic experiences, including tissue protection and immunoregulation (Theresa M. Carbonaro and M. B. Gatch, 2016; E. Frecska et al., 2013).
Potential in Psychiatric Treatment
Emerging evidence supports the therapeutic use of serotonergic hallucinogens, including this compound derivatives, in treating addiction, anxiety, and depression. The interaction with serotonin receptors, particularly 5-HT2A, and the resulting modulation of glutamatergic transmission and neuroplasticity offer insights into their antidepressive, anxiolytic, and anti-addictive effects. These findings underscore the therapeutic potential of psychedelics in psychiatric care, advocating for larger, controlled trials to explore their efficacy further (R. G. dos Santos and J. E. Cecílio Hallak, 2019).
Mecanismo De Acción
Target of Action
2,5-Dimethyltryptamine (DMT) primarily targets the serotonin receptors . It acts as a non-selective agonist at most or all of the serotonin receptors . DMT is a partial agonist to several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7, with varying affinities . The primary receptors are thought to be the 1A, 2A, and 2C subtypes .
Mode of Action
DMT interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . It binds to serotonin receptors, mimicking the effects of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Biochemical Pathways
DMT promotes neuroplasticity via neuritogenesis . It interacts with serotonergic, sigma-1, and trace amine-associated receptors and their associated signaling pathways . The connection between DMT and neuroplasticity offers the potential for forming new neural connections, improving learning, memory, and aiding recovery from brain injuries .
Pharmacokinetics
DMT exhibits very rapid clinical pharmacokinetics . In vitro clearance of DMT was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 . DMT was rapidly cleared for all doses: mean elimination half-life was 9–12 min .
Result of Action
DMT treatment activates the subgranular neurogenic niche regulating the proliferation of neural stem cells, the migration of neuroblasts, and promoting the generation of new neurons in the hippocampus . This enhances adult neurogenesis and improves spatial learning and memory tasks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMT. For instance, stress increases its levels in mammals . Furthermore, the demonstration of mechanisms for the protection, storage, release, and reuptake of DMT would demonstrate that higher concentrations of DMT could be reached in the synaptic cleft and at neuronal receptors than would have to occur from formation and transport from the periphery .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,5-Dimethyltryptamine is a substituted tryptamine that occurs in many plants and animals, including humans . It acts as an agonist at some types of serotonin receptors and an antagonist at others . It is also known to interact with the Sigma-1 receptor (Sig-1R), an intracellular chaperone fulfilling an interface role between the endoplasmic reticulum (ER) and mitochondria .
Cellular Effects
This compound has been found to have potent protective effects against hypoxia via Sigma-1 receptor activation in human primary iPSC-derived cortical neurons and microglia-like immune cells . It robustly increases the survival of these cell types in severe hypoxia .
Molecular Mechanism
This compound binds to various serotonin receptors with affinities ranging from 39 nM to 2.1 μM . It is not only a potent partial agonist at 5-HT2A but also influences the head twitch response, a common measure of psychedelic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound significantly decreased the power of alpha (8-12 Hz) oscillations throughout all scalp locations, while simultaneously increasing power of delta (1-4 Hz) and gamma (30-40 Hz) oscillations . The pharmacokinetics of inhaled this compound was similar to intravenous administration, but a faster return to baseline for power in the alpha band was observed .
Dosage Effects in Animal Models
In animal models, this compound has shown to have dose-dependent effects. For instance, in a study with 3×TG-AD transgenic mice, chronic this compound (2 mg/kg) markedly alleviated cognitive impairment .
Metabolic Pathways
Pathways of this compound metabolism in the brain are well understood . Newer data offers other mechanisms, such as uptake into synaptic vesicles and neurons, for controlling its synaptic levels .
Transport and Distribution
It is known that this compound can be rapidly metabolised by CYP2D6 .
Subcellular Localization
It is known that this compound can interact with intracellular receptors such as the Sigma-1 receptor, suggesting it may have intracellular targets .
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMWYFWSISWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292030 | |
| Record name | 2,5-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1079-44-3 | |
| Record name | 2,5-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





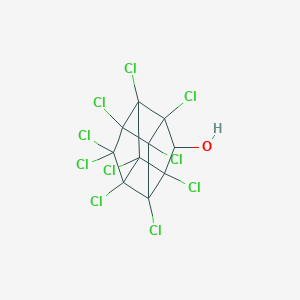


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

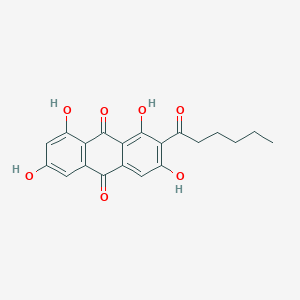

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
